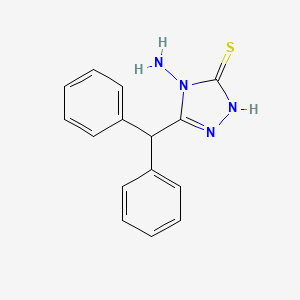

4-amino-5-(diphenylmethyl)-4H-1,2,4-triazole-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-amino-5-(diphenylmethyl)-4H-1,2,4-triazole-3-thiol (4-ADT) is a sulfur-containing heterocycle that is widely used in the fields of medicinal chemistry, organic synthesis, and chemical biology. 4-ADT is a versatile building block for the synthesis of various compounds, and its unique reactivity makes it a useful tool in the development of new drugs and therapeutic agents. 4-ADT is also known as 4-aminodiphenylmethyl-1,2,4-triazole-3-thiol, and it is the thiol derivative of 4-amino-5-(diphenylmethyl)-1,2,4-triazole (4-ADM).

Applications De Recherche Scientifique

Nitric Oxide (NO) Detection

4-amino-5-(diphenylmethyl)-4H-1,2,4-triazole-3-thiol: serves as a valuable reagent for quantifying low concentrations of nitric oxide (NO) within cells. Here’s how it works:

- The resulting product, DAF-FM (4-amino-5-methylamino-2’,7’-difluorofluorescein), is virtually nonfluorescent until it reacts with NO to form a fluorescent benzotriazole .

- Researchers use DAF-FM to assess NO production in various contexts, such as transaldolase-deficient lymphoblasts, embryonic cortical neurons, and zebrafish .

Angiogenesis Studies

Intravital microscopic detection of NO generation associated with angiogenesis in mice is another application. Researchers use DAF-FM to visualize NO levels during blood vessel formation and remodeling .

ATP-Induced NO Release

Quantitating ATP-induced NO release in rabbit platelets is possible using DAF-FM. This application helps study platelet function and NO signaling pathways .

Neurotrophin-Stimulated NO Accumulation

Researchers have employed DAF-FM to detect NO accumulation in embryonic cortical neurons following neurotrophin stimulation. This sheds light on neuronal signaling and neuroprotection .

pH-Independent Spectra

Unlike some other NO-sensitive dyes, the spectra of the NO adduct of DAF-FM remain independent of pH above pH 5.5. This feature enhances its utility in various experimental conditions .

Photostability and Sensitivity

DAF-FM outperforms DAF-2 in terms of photostability and sensitivity. Its NO detection limit is approximately 3 nM, making it a sensitive tool for NO research .

Propriétés

IUPAC Name |

4-amino-3-benzhydryl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4S/c16-19-14(17-18-15(19)20)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,16H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFBIRDXTRRHJKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NNC(=S)N3N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Ethoxyphenyl)-1-ethyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2681137.png)

![7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2681139.png)

![6-Phenyl-2-pyrimidin-2-yl-2-azaspiro[3.3]heptane](/img/structure/B2681142.png)

![1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-fluorophenoxy)propan-1-one](/img/structure/B2681145.png)

![2-{(Z)-[4-(trifluoromethyl)phenyl]methylidene}-3-quinuclidinol](/img/structure/B2681146.png)

![2-{[7-(Methoxycarbonyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}benzoic acid](/img/no-structure.png)

![6-Ethyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2681151.png)

![1-[3-(Triazol-1-ylmethyl)azetidin-1-yl]pent-4-en-1-one](/img/structure/B2681152.png)

![diethyl 2-(3,4-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2681157.png)